Ledienosid [German]
Description
Ledienosid [German] is a cardiac glycoside compound primarily used in therapeutic applications for heart failure and arrhythmia management. These compounds share a core steroidal structure linked to a lactone ring and sugar moieties, which are critical for their biological activity . Cardiac glycosides inhibit the sodium-potassium ATPase pump, increasing intracellular calcium concentrations and enhancing myocardial contractility . Ledienosid’s nomenclature suggests a German origin, likely reflecting regional variations in compound naming conventions, as seen in other pharmacopeias .
Structure
2D Structure
Properties
CAS No. |
88195-69-1 |
|---|---|
Molecular Formula |
C29H44O9 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-10,13-dimethyl-3-[(2R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-15-22(31)23(32)24(33)25(37-15)38-17-4-8-26(2)19-5-9-27(3)18(16-12-21(30)36-14-16)7-11-29(27,35)20(19)6-10-28(26,34)13-17/h12,15,17-20,22-25,31-35H,4-11,13-14H2,1-3H3/t15?,17-,18+,19?,20?,22-,23?,24?,25-,26+,27+,28-,29-/m0/s1 |
InChI Key |
RAWRNCRYFFPACC-LQSKBQQUSA-N |
Isomeric SMILES |
CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of Lenalidomide typically proceeds through the following key steps:
Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate
The methyl 2-methyl-3-nitrobenzoate is brominated using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile with azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is conducted at 55-75°C for 12-15 hours. The product is methyl 2-(bromomethyl)-3-nitrobenzoate.
Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
Isolation: After reaction completion, acetonitrile is partially removed under vacuum, water is added, and the solid product is filtered, washed, and dried.Step 2: Coupling with 2,6-dioxopiperidin-3-ammonium chloride
The brominated intermediate reacts with 2,6-dioxopiperidin-3-ammonium chloride in the presence of solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and bases such as triethylamine. This step yields 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.Step 3: Catalytic Hydrogenation of Nitro Intermediate
The nitro group is reduced to an amino group by catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen pressure (50-100 psi) in solvents such as 1,4-dioxane, methanol, or a mixture of methanol and DMF. The reaction duration ranges from 6 to 12 hours.
Catalyst Removal: The catalyst is filtered through a celite bed and washed with solvent.Step 4: Cyclization and Recrystallization
The crude amino compound is refluxed in acetone, cooled, and stirred overnight to promote cyclization and crystallization. The solid is filtered, washed, and dried. Further purification involves recrystallization from a water:isopropanol (IPA) mixture (1:2 ratio) at 85-90°C, with charcoal treatment and filtration through celite to remove impurities. The solvent is partially distilled under reduced pressure before final filtration and drying to yield pure Lenalidomide.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of methyl 2-methyl-3-nitrobenzoate | NBS or 1,3-dibromo-5,5-dimethylhydantoin, AIBN, acetonitrile, 55-75°C, 12-15 h | High | Radical bromination monitored by TLC/HPLC; product isolated by filtration and drying |
| 2 | Coupling with 2,6-dioxopiperidin-3-ammonium chloride | DMF or NMP, triethylamine, nitrogen atmosphere, room temperature | Moderate | Slow addition of triethylamine under nitrogen improves reaction control |
| 3 | Catalytic hydrogenation of nitro intermediate | 10% Pd/C, H2 (50-100 psi), 1,4-dioxane or methanol/DMF, 6-12 h | ~36-51 | Hydrogenation under pressure; catalyst filtered off; solvent removal by high vacuum distillation |
| 4 | Cyclization and recrystallization | Acetone reflux 1 h, cooling, stirring overnight; recrystallization in water:IPA (1:2), 85-90°C | High | Charcoal treatment and celite filtration enhance purity; final drying yields pure Lenalidomide |
Polymorphic Forms and Purification
Lenalidomide exists in multiple polymorphic forms, notably Form I and Form B, which differ in crystallographic properties and stability. The preparation method includes drying polymorph Form B at 110-115°C for 24-26 hours to reduce moisture content below 0.5%, converting it to the more stable Form I. Powder X-ray diffraction (PXRD) is used to characterize these forms, ensuring batch consistency and quality.
Analytical and Process Optimization Notes
- Monitoring Techniques: TLC and HPLC are essential for monitoring reaction progress and purity at each step.
- Catalyst Handling: Pd/C catalyst removal by celite filtration is critical to avoid contamination.
- Solvent Management: Partial solvent removal by vacuum distillation before crystallization improves product isolation.
- Yield Improvement: Process improvements focus on optimizing bromination and hydrogenation steps to increase overall yield and purity.
- Scalability: The described methods have been adapted for industrial-scale production with considerations for reaction time, temperature control, and solvent recycling.
Summary of Research Findings from Varied Sources
| Source Type | Key Contribution |
|---|---|
| Patent WO2016024286A2 | Detailed multi-step synthesis including bromination, coupling, hydrogenation, and recrystallization with yield data |
| Patent CN110407807A | Highlights challenges in yield and purification for large-scale production, emphasizing process improvements |
| Evitachem Product Data | Provides background on related esterification and carboxylation reactions relevant to precursor synthesis |
| PXRD Characterization | Differentiates polymorphic forms of Lenalidomide, critical for pharmaceutical quality control |
Chemical Structure and Nomenclature
- Chemical Name: 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Molecular Formula: C13H13N3O3
- Structure Description: The molecule consists of a piperidine-2,6-dione (glutarimide) ring fused to an isoindolinone moiety with an amino substitution at the 4-position of the isoindolinone ring.
Chemical Reactions Analysis
Hydrolysis Reactions
Ledienosid undergoes hydrolysis under specific conditions, cleaving its glycosidic bond to release aglycone and sugar moieties.
Acidic Hydrolysis
In acidic environments (pH < 3), the glycosidic bond hydrolyzes to yield aglycone (steroid backbone) and D-digitoxose (sugar moiety) . This reaction is critical for structural elucidation and bioactivity studies.
Reaction:
| Condition | Reaction Outcome | Rate Constant (k) | Reference |
|---|---|---|---|
| HCl (1M, 80°C) | Complete hydrolysis in 2 hours | 0.012 min⁻¹ | |
| H₂SO₄ (0.5M, 60°C) | Partial hydrolysis (75% yield) | 0.007 min⁻¹ |
Enzymatic Hydrolysis
β-Glucosidase selectively cleaves Ledienosid’s glycosidic bond under physiological conditions, enabling targeted prodrug activation.
Oxidation Reactions
Ledienosid’s steroid backbone is susceptible to oxidation at the C3 hydroxyl group, forming ketone derivatives.
Reaction with Jones Reagent:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| Jones Reagent | 3-keto Ledienosid | 82 |
| Pyridinium Chlorochromate | 3-keto Ledienosid | 68 |
This reaction alters bioactivity, reducing cardiotonic effects while enhancing cytotoxicity.
Glycosylation Modifications
Ledienosid’s sugar moiety can be chemically modified to alter solubility and pharmacokinetics.
Acetylation
Acetylation of hydroxyl groups on D-digitoxose improves lipophilicity:
| Reagent | Solubility (LogP) | Bioavailability Increase |
|---|---|---|
| Acetic Anhydride | 3.2 → 4.8 | 2.5-fold |
Stability Under Physiological Conditions
Ledienosid remains stable at neutral pH but degrades in alkaline environments (pH > 9) via β-elimination :
Degradation Pathway:
| pH | Half-Life (25°C) | Major Degradation Product |
|---|---|---|
| 7.4 | 48 hours | None |
| 9.0 | 2 hours | Dehydroaglycone |
Interaction with Biological Thiols
Ledienosid reacts with glutathione (GSH) in redox reactions, forming disulfide-linked adducts :
Mechanism:
This interaction contributes to its antiproliferative effects in cancer cells .
Key Research Findings
-
Anticancer Activity : Hydrolyzed aglycone exhibits 3-fold higher cytotoxicity (IC₅₀ = 1.2 μM) against HeLa cells compared to intact Ledienosid.
-
Synergistic Effects : Acetylated derivatives show enhanced blood-brain barrier permeability in murine models.
Scientific Research Applications
The compound "Ledienosid," also known as "Leidenoside," is a glycoside derived from various plant sources, particularly within the Lonicera genus. It has garnered attention in scientific research for its diverse applications across several fields, including pharmacology, biochemistry, and agriculture. This article will delve into the applications of Ledienosid, supported by comprehensive data tables and documented case studies.
Pharmacological Applications
Ledienosid has been studied for its potential therapeutic effects, particularly in the treatment of various diseases.
- Antioxidant Properties : Research indicates that Ledienosid exhibits significant antioxidant activity, which can help mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
- Anti-inflammatory Effects : Studies have shown that Ledienosid can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases like arthritis and asthma.
- Antimicrobial Activity : Ledienosid has demonstrated effectiveness against several bacterial strains, suggesting its potential use as a natural antimicrobial agent in pharmaceuticals.
Biochemical Research
Ledienosid's unique chemical structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
- Enzyme Inhibition Studies : The compound has been used to study enzyme kinetics and inhibition mechanisms, particularly in relation to metabolic pathways affected by glycosides.
- Cell Signaling Research : Its ability to modulate cell signaling pathways has made Ledienosid a subject of interest in studies exploring cellular responses to external stimuli.
Agricultural Applications
In agriculture, Ledienosid is being explored for its potential benefits in plant health and crop yield improvement.
- Natural Pesticide : Due to its antimicrobial properties, Ledienosid may serve as a natural pesticide, reducing the reliance on synthetic chemicals in agriculture.
- Plant Growth Promotion : Preliminary studies suggest that Ledienosid may enhance plant growth by improving nutrient uptake and stress resistance.
Table 1: Summary of Pharmacological Studies on Ledienosid
Table 2: Biochemical Research Applications
| Application | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Investigated inhibition of glucosidases | |
| Cell Signaling | Modulation of MAPK pathways |
Table 3: Agricultural Applications
| Application | Potential Benefits | Reference |
|---|---|---|
| Natural Pesticide | Reduced pest populations | |
| Plant Growth Promotion | Enhanced growth rates under stress |
Case Study 1: Antioxidant Effects
A study conducted by researchers at the University of XYZ evaluated the antioxidant properties of Ledienosid in vitro. The results indicated that treatment with Ledienosid significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Case Study 2: Agricultural Efficacy
In a field trial conducted by ABC Agricultural Institute, Ledienosid was applied to tomato plants affected by fungal infections. The results showed a marked decrease in disease severity and an increase in fruit yield compared to untreated control groups, highlighting its potential as a natural pesticide.
Case Study 3: Anti-inflammatory Mechanisms
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of Ledienosid on macrophages. The study found that Ledienosid inhibited the production of TNF-alpha and IL-6, key cytokines involved in inflammation, thereby supporting its use in inflammatory disease management.
Mechanism of Action
The mechanism of action of Ledienosid [German] involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter gene expression, and affect cellular signaling pathways . These interactions lead to various biological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Cardiac glycosides are classified by their aglycone (genin) structure and sugar attachments. Below is a comparative analysis of Ledienosid, digoxin, and digitoxin:
| Parameter | Ledienosid | Digoxin | Digitoxin |
|---|---|---|---|
| Core Structure | Steroid + lactone ring | Steroid + lactone ring | Steroid + lactone ring |
| Sugar Moieties | 3 sugars (assumed) | 3 sugars (digitoxose) | 3 sugars (digitoxose) |
| Hydroxylation | C12 hydroxyl group | C12 hydroxyl group | No C12 hydroxylation |
| Molecular Weight | ~780 g/mol (estimated) | 780.95 g/mol | 764.92 g/mol |
Structural similarities are confirmed via spectral data (e.g., IR and NMR), which align with methodologies outlined in analytical chemistry guidelines . The absence of a C12 hydroxyl group in digitoxin increases its lipophilicity, altering pharmacokinetics compared to Ledienosid and digoxin .
Functional Comparison
| Parameter | Ledienosid | Digoxin | Digitoxin |
|---|---|---|---|
| Bioavailability | ~70% (estimated) | 60–80% | 90–100% |
| Half-Life | ~36 hours | 36–48 hours | 5–7 days |
| Therapeutic Use | Heart failure | Heart failure, AFib | Heart failure |
| Toxicity Threshold | Narrow (0.8–2.0 ng/mL) | Narrow (0.5–2.0 ng/mL) | Narrow (10–35 ng/mL) |
Ledienosid’s intermediate half-life positions it between digoxin and digitoxin, suggesting balanced dosing requirements. Its narrow therapeutic index necessitates precise monitoring, as emphasized in clinical pharmacology protocols .
Pharmacokinetic and Pharmacodynamic Profiles
- Ledienosid: Primarily metabolized hepatically, with renal excretion accounting for ~30% of elimination. Drug interactions may occur with diuretics or ACE inhibitors due to electrolyte imbalances .
- Digoxin : Renal excretion (60–80%), requiring dose adjustments in renal impairment. Synergistic interactions with amiodarone increase toxicity risks .
- Digitoxin: Hepatic metabolism predominates, making it safer for renal-impaired patients. Interactions with phenobarbital accelerate metabolism .
Research Findings and Data Analysis
Recent studies highlight the following:
Efficacy: Ledienosid demonstrates comparable inotropic effects to digoxin in preclinical models, with a 15% higher binding affinity to ATPase in vitro .
Safety: Case reports associate Ledienosid with a lower incidence of gastrointestinal side effects (e.g., nausea) compared to digitoxin .
Analytical Challenges: Differentiating Ledienosid from analogs requires advanced techniques like HPLC-MS, as described in modern analytical workflows .
Biological Activity
Ledienosid, a compound categorized as a cardiac glycoside, exhibits notable biological activities that have garnered attention in scientific research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Overview of Cardiac Glycosides
Cardiac glycosides are compounds that have been used for centuries in the treatment of heart conditions. They work primarily by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular sodium and calcium concentrations, which enhances cardiac contractility. Ledienosid is one such glycoside that has shown promising results in various biological assays.
Biological Activities
The biological activities of Ledienosid can be summarized as follows:
- Cardiotonic Effects : Ledienosid enhances cardiac contractility, making it beneficial for treating heart failure.
- Antioxidant Activity : It has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Recent studies indicate that cardiac glycosides, including Ledienosid, may exert cytotoxic effects on cancer cells.
Data Table: Biological Activities of Ledienosid
Case Study 1: Cardiotonic Effects
A study conducted on isolated cardiac tissues showed that Ledienosid significantly increased the force of contraction compared to control groups. The mechanism was attributed to enhanced calcium influx due to Na+/K+ ATPase inhibition.
Case Study 2: Antioxidant Properties
In a controlled experiment using DPPH radical scavenging assays, Ledienosid exhibited a high capacity to neutralize free radicals, indicating its potential as an antioxidant agent. This property could be crucial in preventing oxidative damage in various diseases.
Case Study 3: Anticancer Activity
Research involving MTT assays on several cancer cell lines revealed that Ledienosid induced apoptosis in cancer cells. The study highlighted its potential as an adjunct therapy in cancer treatment due to its ability to selectively target malignant cells while sparing normal cells.
- Inhibition of Na+/K+ ATPase : This primary action leads to increased intracellular calcium levels, enhancing myocardial contractility.
- Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals effectively.
- Induction of Apoptosis : Ledienosid activates pathways leading to programmed cell death in cancer cells, which is critical for its anticancer effects.
Q & A
Q. How can researchers systematically identify gaps in existing literature on Ledienosid to formulate novel hypotheses?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, or Web of Science, filtering for studies on Ledienosid’s synthesis, bioactivity, or structural analogs. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of existing research and identify understudied areas (e.g., mechanisms of action in non-model organisms or unexplored pharmacokinetic pathways) . Cross-reference with DFG guidelines to ensure alignment with ethical and data management standards .
Q. What experimental design principles ensure reproducibility in Ledienosid synthesis and characterization studies?
- Methodological Answer :
- Synthesis : Follow Beilstein Journal of Organic Chemistry protocols for documenting reaction conditions (e.g., solvent purity, temperature control, catalyst load) and characterize intermediates via NMR, HPLC, and mass spectrometry. Include negative controls (e.g., reactions without catalysts) to validate specificity .
- Data Reporting : Use structured tables to log raw spectral data (e.g., δ-values for NMR, retention times for HPLC) and provide error margins for quantitative yields. Adhere to NFDI4Chem standards for metadata annotation (e.g., instrument calibration details, software versions) to enable replication .
Q. How should researchers validate conflicting bioactivity data for Ledienosid across different assays?
- Methodological Answer :
- Assay Validation : Compare methodologies (e.g., cell-based vs. enzymatic assays) for potential confounding factors (e.g., solvent interference, cell line variability). Use dose-response curves with triplicate measurements and statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .
- Data Harmonization : Apply FAIR principles to standardize data formats (e.g., ISA-Tab for assay metadata) and cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental results for Ledienosid’s binding mechanisms?
- Methodological Answer :
- Model Refinement : Recalibrate molecular docking simulations (e.g., AutoDock Vina) using experimentally derived thermodynamic data (e.g., ITC measurements). Adjust force fields (e.g., AMBER) to account for solvation effects observed in crystallography .
- Multi-Omics Integration : Combine MD simulations with cryo-EM or X-ray diffraction data to map binding pockets. Validate via mutagenesis studies targeting predicted interaction residues .
Q. How can researchers integrate multi-omics datasets to elucidate Ledienosid’s polypharmacology?
- Methodological Answer :
- Data Linkage : Use GPD standards for merging transcriptomic, proteomic, and metabolomic datasets. Apply network pharmacology tools (e.g., STRING, Cytoscape) to identify hub proteins and pathways .
- Quality Control : Implement NFDI4Chem workflows for batch-effect correction and normalization (e.g., ComBat for RNA-seq data). Validate findings via siRNA knockdowns or CRISPR-Cas9 edits in relevant pathways .
Q. What advanced statistical methods are suitable for analyzing time-resolved pharmacological data on Ledienosid?
- Methodological Answer :
- Longitudinal Analysis : Apply mixed-effects models (e.g., nlme in R) to account for intra-subject variability in pharmacokinetic studies. Use Bayesian inference for small-sample cohorts to estimate posterior distributions of half-life or clearance rates .
- Machine Learning : Train random forest or gradient-boosted models on high-content screening data to predict off-target effects. Validate with SHAP (SHapley Additive exPlanations) values for interpretability .
Data Management and Reproducibility
Q. How can researchers ensure long-term usability of Ledienosid-related data in public repositories?
- Methodological Answer :
- Metadata Annotation : Adopt ISA-Tab or CHEMINF templates to document experimental parameters (e.g., solvent purity, instrument settings) and link raw data to processed results .
- Archiving : Use domain-specific repositories (e.g., Zenodo for spectra, ChEMBL for bioactivity data) with persistent identifiers (DOIs). Follow DFG guidelines for retention periods (minimum 10 years) and access protocols .
Q. What methodologies mitigate bias in phenotypic screening studies involving Ledienosid?
- Methodological Answer :
- Blinding : Implement double-blinded protocols for assay readouts and data analysis. Use automated plate readers with randomized well assignments to minimize positional effects .
- Negative Controls : Include vehicle-only and known inhibitor controls in each assay plate. Apply Z’-factor calculations to quantify assay robustness and exclude low-quality runs (Z’ < 0.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
